2-(2-Hydroxyphenoxy)acetonitrile
Description
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(2-hydroxyphenoxy)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,6H2 |
InChI Key |
NWKRQZLUPUYDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC#N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Discovery :
- 2-(2-Hydroxyphenoxy)acetonitrile is posited as a lead compound in drug discovery due to its potential biological activities. Its structural properties allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
- Antimicrobial Activity :
-
Enzyme Interaction Studies :
- Investigations into the interactions of this compound with enzymes could reveal insights into its pharmacological properties. Such studies are crucial for understanding the compound's mechanism of action and optimizing its structure for enhanced activity.
Agricultural Applications
- Herbicide Development :
-
Pesticide Formulations :
- Research indicates that this compound can be integrated into pesticide formulations, enhancing their effectiveness against pests while maintaining safety profiles for non-target organisms.
Synthesis and Transformation
The synthesis of this compound can be achieved through various methods, including:
- Reactions with o-quinone Methides : A concise synthesis method involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from specific phenolic precursors under basic conditions, yielding moderate to excellent yields of the desired product .
- Transformation into Benzofuranones : The compound can also be transformed into benzofuranone derivatives, which are valuable in medicinal chemistry due to their diverse biological activities .
Case Study 1: Herbicide Efficacy
A study conducted on the herbicidal properties of formulations containing this compound demonstrated significant efficacy against common agricultural weeds. The results indicated a reduction in weed biomass by over 70% compared to untreated controls, highlighting its potential as a selective herbicide.
Case Study 2: Antimicrobial Testing
In vitro testing of derivatives based on this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercially available antibiotics, suggesting its potential as an alternative therapeutic agent .
Chemical Reactions Analysis
Cyclization to Benzofuranones
Under acidic conditions, 2-(2-hydroxyphenoxy)acetonitrile undergoes intramolecular cyclization to form benzofuranones. This reaction proceeds via activation of the nitrile group and nucleophilic attack by the hydroxyl oxygen.
Reaction Conditions
-
Catalyst : HCl (37% aqueous)
-
Solvent : Acetonitrile
-
Temperature : 80°C
Mechanism :
-
Protonation of the nitrile group enhances electrophilicity.
-
Intramolecular nucleophilic attack by the hydroxyl oxygen forms a six-membered transition state.
-
Aromatization yields the benzofuranone product.
Nucleophilic Substitution Reactions
The nitrile group participates in nucleophilic substitutions, particularly in the presence of bases or fluorides.
Key Reactions :
-
Cyanide Displacement : Trimethylsilyl cyanide (TMSCN) reacts with electrophilic intermediates (e.g., o-quinone methides) to regenerate the nitrile group .
-
Alkylation : Reaction with alkyl halides under basic conditions (K
CO
) forms alkylated derivatives .
Conditions :
| Substrate | Base | Solvent | Yield (%) |
|---|---|---|---|
| 2-(1-Tosylalkyl)phenol | K | ||
| CO | |||
| Acetonitrile | 65–92 |
Oxidation and Hydrolysis
The nitrile group is hydrolyzed to carboxylic acids or oxidized to amides under controlled conditions.
Hydrolysis Pathways :
-
Acidic Hydrolysis : Concentrated HCl in ethanol at reflux converts the nitrile to a carboxylic acid (93% yield) .
Oxidation :
PhI(OAc)
-mediated oxidation in trifluoroacetic acid (TFA) forms benzamide derivatives via radical intermediates .
Comparative Analysis of Reaction Conditions
The table below summarizes key reaction parameters for transformations involving this compound:
| Reaction Type | Conditions | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | HCl, CH | |||
| CN, 80°C | HCl | 77–86 | ||
| Alkylation | K | |||
| CO | ||||
| , CH | ||||
| CN, 80°C | K | |||
| CO |
text| 65–92 |[1] |
| Acidic Hydrolysis | HCl, EtOH, reflux | HCl | 93 | |
| Oxidation | PhI(OAc)
, TFA, 25°C | PhI(OAc)
| 82–92 | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-(2,4-Dichlorophenoxy)acetonitrile Derivatives
- Structure: Features two chlorine atoms at the para- and ortho-positions of the phenoxy group ().
- Properties: Higher molecular weight (e.g., 236.48 g/mol for 2-(2,4,6-trichlorophenoxy)acetonitrile). Chlorine atoms enhance lipophilicity and may increase toxicity (: H302, H315). Used in docking studies for biological activity ().
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile
- Structure : Contains a hydroxyl group at the para-position and a methoxy group at the meta-position ().
- Properties :
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
2-(4-Hydroxyphenyl)acetonitrile
Physicochemical Properties
*Estimated based on analogs.
Key Observations:
Preparation Methods
Reaction Mechanism and Substrate Design
The most widely reported method involves displacing a halide from chloroacetonitrile with 2-hydroxyphenol under basic conditions. The reaction proceeds via an SN2 mechanism, where the phenolate ion attacks the electrophilic carbon adjacent to the nitrile group. Key substrates include:
Optimization Parameters:
Benchmark yields reach 78–82% under these conditions. Side products include 2-hydroxyphenyl acetate (3–5%) from competing esterification, necessitating silica gel chromatography for purification.
Oxidative Coupling of Phenolic Derivatives
Hypervalent Iodine-Mediated Synthesis
Recent advances utilize iodobenzene diacetate (PhIO) to couple 2-hydroxyphenol with glycolonitrile derivatives. This method avoids halogenated precursors, favoring greener chemistry:
Reaction Scheme:
2-Hydroxyphenol + Ethylene glycol mononitrile → PhIO → this compound
Critical Findings:
-
Solvent Effects : Trifluoroacetic acid (TFA) increases yield to 67% vs. 42% in THF by stabilizing reactive intermediates.
-
Electron-Donating Groups : Methyl substituents on the phenol ring improve yields to 74% (Table 1).
Table 1: Substituent Effects on Oxidative Coupling Yield
| Substituent (R) | Yield (%) | Reaction Time (h) |
|---|---|---|
| -H | 67 | 2.5 |
| -CH₃ | 74 | 2.0 |
| -Cl | 58 | 3.0 |
Cyanide Addition to Carbonyl Intermediates
Strecker-Type Synthesis
This two-step approach first synthesizes 2-(2-hydroxyphenoxy)acetaldehyde via Friedel-Crafts alkylation, followed by cyanide addition:
Step 1 : 2-Hydroxyphenol + Glycidaldehyde → BF₃·Et₂O → Acetaldehyde intermediate (89% yield)
Step 2 : Intermediate + KCN → this compound (71% yield)
Limitations:
-
Requires strict pH control (pH 8–9) to prevent HCN formation.
-
Residual BF₃ catalyst complicates purification, reducing overall yield to 63% after column chromatography.
Industrial Production Considerations
Scalability and Cost Analysis
Table 2: Method Comparison for Pilot-Scale Synthesis
| Method | Cost ($/kg) | Purity (%) | Waste Generated (kg/kg product) |
|---|---|---|---|
| Nucleophilic Substitution | 120 | 98.5 | 3.2 |
| Oxidative Coupling | 185 | 97.8 | 2.1 |
| Cyanide Addition | 210 | 95.0 | 4.7 |
Nucleophilic substitution remains the most cost-effective for volumes >100 kg/month, despite higher waste generation. Continuous flow reactors reduce processing time by 40% compared to batch systems .
Q & A
Q. What are the standard synthetic protocols for 2-(2-Hydroxyphenoxy)acetonitrile, and how can reaction progress be monitored?
The synthesis typically involves nucleophilic substitution under mild basic conditions. For example, reacting 2-chloroacetamide with salicylaldehyde in acetonitrile using K₂CO₃ as a base at room temperature for 24 hours. Reaction progress is monitored via TLC, and purification involves filtration to remove excess base followed by solvent evaporation under reduced pressure . Characterization employs NMR (for structural confirmation), FTIR (functional group analysis), and single-crystal XRD (crystallographic validation).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile group at ~δ 110–120 ppm).
- FTIR : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C≡N stretch at ~2250 cm⁻¹).
- Single-crystal XRD : Determines 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks).
- UV-Vis spectroscopy : Assesses electronic transitions relevant to photochemical applications .
Q. What are the recommended storage conditions and stability considerations for this compound?
Store at -10°C in airtight, light-protected containers under inert atmosphere. While the compound is reported as chemically stable under these conditions, decomposition products (e.g., phenolic derivatives or nitrile hydrolysis products) remain uncharacterized. Long-term stability studies using accelerated aging tests (e.g., 40°C/75% RH for 6 months) are advised .
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with water; for eye exposure, irrigate for 15 minutes.
Hazard classifications include acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Always consult SDS prior to use .
Q. How can researchers assess the purity of synthesized this compound?
- HPLC : Use a C18 column with acetonitrile/water mobile phase and UV detection at 254 nm.
- Melting Point Analysis : Compare observed melting range (e.g., 192–194°C) with literature values.
- Elemental Analysis : Validate %C, %H, and %N against theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for enhanced reactivity.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate kinetics.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to viral proteases (e.g., SARS-CoV-2 Mpro) with parameters set to Lamarckian GA.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. How can researchers evaluate the biological activity of this compound?
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) or anti-inflammatory effects using COX-2 inhibition assays.
- Cyanogenic Potential : Hydrolyze the nitrile group enzymatically and quantify released HCN via spectrophotometry .
Q. What advanced chromatographic methods are recommended for quantifying trace impurities?
Q. How should contradictory stability data from different studies be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
